molecular formula C9H12O4 B15235803 Methyl 2-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Methyl 2-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B15235803
M. Wt: 184.19 g/mol
InChI Key: ABZYMFNOKVTKES-UHFFFAOYSA-N
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Description

Methyl 2-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a substituted furanone derivative characterized by a methyl ester group at position 3, an isopropyl substituent at position 2, and a ketone moiety at position 4 of the dihydrofuran ring. Its molecular formula is C₉H₁₂O₄, and it serves as a versatile intermediate in organic synthesis. While its biological activity remains understudied, structural analogs of this compound have demonstrated significant cytotoxic and antitumor properties, highlighting the importance of substituent effects on functionality .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 4-oxo-2-propan-2-ylfuran-3-carboxylate

InChI

InChI=1S/C9H12O4/c1-5(2)8-7(9(11)12-3)6(10)4-13-8/h5H,4H2,1-3H3

InChI Key

ABZYMFNOKVTKES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)CO1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

Methyl 2-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents at positions 2 and 3 of the dihydrofuran ring. These variations influence physicochemical properties, reactivity, and biological activity.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituent (Position 2) Ester Group Molecular Formula Notable Properties/Activity
Methyl 2-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate Isopropyl Methyl C₉H₁₂O₄ Intermediate; limited bioactivity data
Ethyl 2-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate Isopropyl Ethyl C₁₀H₁₄O₄ Higher lipophilicity vs. methyl ester
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate 4-Fluorophenyl, phenylamino Ethyl C₁₉H₁₇FNO₄ IC₅₀ = 0.002 µM (HEPG2, MCF7 cells)
Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate Methoxymethyl Methyl C₈H₁₀O₅ Enhanced solubility (polar substituent)

Key Observations

Substituent Effects on Bioactivity: Aromatic and electron-withdrawing groups (e.g., 4-fluorophenyl in ) correlate with potent cytotoxicity, likely due to enhanced interactions with cellular targets. The phenylamino group in the analog from introduces hydrogen-bonding capability, which may further enhance target binding.

Methyl esters may offer faster hydrolysis rates, advantageous in prodrug design.

Crystallography and Hydrogen Bonding :

  • The isopropyl group’s steric bulk may disrupt intermolecular hydrogen bonding patterns critical for crystal packing, as observed in studies using SHELX and ORTEP for structural analysis . Compounds with polar substituents (e.g., methoxymethyl) may form more stable crystalline lattices due to enhanced H-bonding and dipole interactions .

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